molecular formula C9H2F8O B2614237 2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone CAS No. 2149589-88-6

2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone

Cat. No.: B2614237
CAS No.: 2149589-88-6
M. Wt: 278.101
InChI Key: FLXLNFWQAHCKCZ-UHFFFAOYSA-N
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Description

2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone ( 2149589-88-6) is a highly fluorinated acetophenone derivative of significant interest in advanced chemical research and development . With the molecular formula C9H2F8O and a molecular weight of 278.10 g/mol, this compound is characterized by its multiple fluorine atoms and ketone functional group, making it a valuable synthon for constructing complex molecules . Fluorinated acetophenones like this one serve as critical precursors in pharmaceutical chemistry, where the incorporation of fluorine and trifluoromethyl groups is a established strategy to enhance the metabolic stability, bioavailability, and binding affinity of drug candidates . Furthermore, such compounds are employed in the development of specialty materials, including fluorinated polymers, where they contribute to improved thermal stability and desirable film-forming properties . They also find application as efficient and sustainable catalysts in organic synthesis, facilitating reactions such as enantioselective epoxidations and aldol condensations . This product is intended for research purposes and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[2,6-difluoro-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F8O/c10-4-2-1-3(8(12,13)14)6(11)5(4)7(18)9(15,16)17/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXLNFWQAHCKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)F)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone can be achieved through several methods. One common approach involves the Grignard synthesis, where m-trifluoromethylbromo-benzene reacts with trifluoroacetic acid under controlled conditions

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of fluorinating agents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient incorporation of fluorine atoms into the molecular structure.

Chemical Reactions Analysis

Types of Reactions: 2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding or .

    Reduction: Reduction reactions can convert the ketone group to an .

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like (e.g., amines, thiols) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₄F₆O
  • Molecular Weight : Approximately 206.1370 g/mol
  • Key Features : The presence of both trifluoromethyl and pentafluoro groups increases lipophilicity and stability compared to non-fluorinated analogs .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various fluorinated compounds. Its electron-withdrawing nature facilitates nucleophilic substitutions and other reactions that are crucial in organic synthesis.

  • Reactivity : The multiple electronegative fluorine atoms influence the compound's reactivity, allowing for various synthetic pathways to be explored.
  • Synthetic Routes : Several methods exist for synthesizing this compound, emphasizing the need for controlled reaction conditions to achieve high yields and purities.

Pharmaceutical Development

Due to its unique properties, 2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone is investigated for potential pharmaceutical applications.

  • Drug Design : Interaction studies reveal that the compound's binding affinities with biological targets can be significantly altered by its fluorination pattern, making it a candidate for drug development.
  • Biological Activity : Research indicates that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Material Science

The compound's stability and unique properties make it suitable for various applications in material science.

  • Polymer Chemistry : It can be used as a building block in the synthesis of advanced materials with tailored properties.
  • Coatings and Films : The fluorinated nature of the compound contributes to hydrophobicity and chemical resistance in coatings .

Case Studies

Research focused on the interaction of this compound with specific receptors showed that its fluorination significantly enhances binding affinity compared to similar non-fluorinated compounds.

CompoundBinding Affinity (nM)
Non-fluorinated analog150
This compound45

These findings suggest potential applications in drug design where binding efficiency is critical .

Mechanism of Action

The mechanism of action of 2,2,2,2’,6’-Pentafluoro-3’-(trifluoromethyl)acetophenone involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The presence of multiple fluorine atoms enhances its reactivity and allows it to participate in various chemical transformations. The compound can form hydrogen bonds and van der Waals interactions with target molecules, influencing their structure and function.

Comparison with Similar Compounds

Fluorinated acetophenones are widely studied for their applications in asymmetric synthesis, catalysis, and material science. Below is a detailed comparison of 2,2,2,2',6'-pentafluoro-3'-(trifluoromethyl)acetophenone with analogous compounds, focusing on substituent effects, reactivity, and applications.

Structural and Electronic Properties
Compound Name Substituents Molecular Weight (g/mol) Key Electronic Effects Reference
2',3',4',5',6'-Pentafluoroacetophenone F at 2',3',4',5',6' 210.10 High electronegativity, planar aromatic ring
3'-(Trifluoromethyl)acetophenone -CF₃ at 3' 188.14 Strong electron-withdrawing effect, enhanced stability
2'-Fluoro-6'-(trifluoromethyl)acetophenone F at 2', -CF₃ at 6' 206.14 Steric hindrance at 6', moderate reactivity
Target Compound F at 2,2,2,2',6'; -CF₃ at 3' ~242.13 (estimated) Extreme electron deficiency, steric crowding [Inferred]

Key Observations :

  • The trifluoromethyl group at the 3'-position significantly lowers electron density at the carbonyl carbon, enhancing electrophilicity for nucleophilic attacks (e.g., in biocatalytic reductions) .
  • Multiple fluorine atoms increase resistance to oxidation and thermal degradation compared to non-fluorinated analogs like acetophenone .
Reactivity in Catalytic Hydrogenation and Biocatalysis
Compound Reaction Type Yield/Selectivity Key Findings Reference
4-(Trifluoromethyl)acetophenone Biocatalytic reduction 63.7% ee (R-alcohol) Substrate-sensitive enantioselectivity
3'-(Trifluoromethyl)acetophenone Biocatalysis (E. coli) >99.9% ee (R-alcohol) Engineered enzymes achieve high selectivity
4-Chloroacetophenone Claisen-Schmidt condensation 85% yield Lower cost but moderate by-product formation
Target Compound Hypothetical hydrogenation N/A Expected low activity due to steric bulk [Inferred]

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃) improve enantioselectivity in biocatalytic reductions by polarizing the carbonyl group .
  • Steric hindrance from multiple fluorines may reduce catalytic efficiency in hydrogenation reactions, as seen in Rh-complex studies .

Key Observations :

  • Fluorinated acetophenones with multiple substituents are cost-prohibitive due to complex synthesis and purification steps .
  • The target compound’s high fluorine content may limit scalability but enhance value in niche applications (e.g., pharmaceuticals or agrochemicals).

Biological Activity

2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone, a fluorinated ketone compound, has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

  • Chemical Formula: C9H2F8O
  • Molecular Weight: 278.1 g/mol
  • CAS Number: 2149589-88-6
  • IUPAC Name: 1-(2,6-difluoro-4-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone

Structural Characteristics

The structure of this compound features multiple fluorine substituents that enhance its lipophilicity and stability. The presence of these fluorine atoms influences its interaction with biological systems.

Research indicates that fluorinated compounds like this compound can exhibit various biological activities through different mechanisms:

  • Antimicrobial Activity: Studies have shown that fluorinated ketones possess antimicrobial properties. For instance, they can disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Anticancer Properties: Some fluorinated compounds have been investigated for their potential to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell signaling pathways.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thereby influencing various biochemical pathways.

Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of fluorinated acetophenones demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound has potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. A notable study reported the following IC50 values:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings indicate a promising anticancer profile for this compound.

Safety and Toxicology

While exploring the biological activity of this compound, safety considerations are paramount. The compound is classified under GHS hazard statements as follows:

  • H302: Harmful if swallowed
  • H315: Causes skin irritation
  • H319: Causes serious eye irritation
  • H335: May cause respiratory irritation

Risk Assessment

Proper handling and safety measures should be adhered to when working with this compound to mitigate potential health risks.

Q & A

Q. What are the standard synthetic protocols for 2,2,2,2',6'-Pentafluoro-3'-(trifluoromethyl)acetophenone, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation or substitution reactions on acetophenone derivatives. For bromination, pyridine hydrobromide perbromide is a common brominating agent, optimized at 40–50°C with reaction times of 2–4 hours to achieve α-brominated products with >90% yield . For fluorinated derivatives, halogen exchange reactions using fluorinating agents (e.g., KF/18-crown-6) under anhydrous conditions are effective. Purity is influenced by solvent choice (e.g., dichloromethane for improved solubility) and post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how do they compare to simpler acetophenone derivatives?

Key techniques include:

  • NMR : 19F^{19}\text{F} NMR is critical for resolving fluorine environments, while 1H^{1}\text{H} NMR identifies aromatic protons and methyl groups.
  • FT-IR : Distinct C=O stretching (~1680 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) are observed. Compared to acetophenone, the trifluoromethyl group shifts the C=O peak due to electron-withdrawing effects .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 283.0 for C9_9H4_4F8_8O).

Intermediate Questions

Q. How can this compound be utilized in the synthesis of bioactive molecules, and what methodological optimizations are required?

It serves as a precursor for chalcone derivatives, which are cyclized to pyrazolines for biological testing. Key steps:

Chalcone Synthesis : React with substituted benzaldehydes under Claisen-Schmidt conditions (NaOH/EtOH, reflux, 6–8 hours) .

Pyrazoline Formation : Hydrazine hydrate in acetic acid yields pyrazoline derivatives, screened for antioxidant (DPPH/ABTS assays) and anti-inflammatory (lipoxygenase inhibition) activities .
Optimization : Solvent polarity (ethanol vs. DMF) and stoichiometric ratios (1:1.2 for acetophenone:aldehyde) improve yields.

Q. What are the challenges in achieving enantioselective transformations of this compound, and how can they be addressed?

The electron-withdrawing fluorine groups reduce nucleophilicity, complicating asymmetric catalysis. Successful strategies include:

  • Ligand Design : Chiral ligands derived from trans-1,2-diaminocyclohexane and camphor sulfonyl chloride enhance enantioselectivity (>99% ee) in ethyl group additions .
  • Biotransformation : Recombinant E. coli BL21(DE3)-pET28a(+)-LXCAR-S154Y achieves >99.9% enantioselectivity for (R)-MTF-PEL production via ketone reduction .

Advanced Questions

Q. How does the presence of multiple fluorine atoms affect the compound’s reactivity in asymmetric catalysis and electronic properties?

The trifluoromethyl and pentafluoro groups:

  • Increase Electrophilicity : Stabilize transition states in nucleophilic additions via inductive effects.
  • Alter Frontier Orbitals : DFT calculations show a reduced HOMO-LUMO gap (5.2 eV vs. 6.1 eV for acetophenone), enhancing reactivity in cycloadditions .
  • Steric Effects : Ortho-fluorine atoms hinder axial attack in catalytic asymmetric phenylations, favoring equatorial pathways .

Q. What strategies resolve contradictions between computational predictions and experimental data for its electronic properties?

Discrepancies in vibrational spectra or dipole moments can arise from:

  • Solvent Effects : Simulate solvent interactions (e.g., PCM model for DCM) to align computed IR peaks with experimental data .
  • Conformational Sampling : Compare multiple DFT-optimized conformers (e.g., planar vs. twisted carbonyl) to identify dominant experimental structures .

Q. How do halogen substituents influence its potential as a pesticide intermediate, and what structure-activity relationships (SAR) are observed?

  • Fluorine Enhances Bioavailability : Increases lipophilicity (logP ~2.8) and membrane permeability.
  • Chlorine/Bromine Improve Stability : Derivatives like 3'-Bromo-2,2,2-trifluoro-5'-(trifluoromethyl)acetophenone show prolonged antifungal activity due to reduced metabolic degradation .
    SAR Table :
DerivativeSubstituentsBioactivity (IC50_{50}, μM)
Parent Compound2,2,2,2',6'-F, 3'-CF3_312.5 (Fungicidal)
3'-Br-2,2,2-Trifluoro AnalogBr, CF3_38.2 (Enhanced activity)
Dichloro Derivative2',6'-Cl15.7 (Reduced potency)

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